molecular formula C11H21NO7 B15277428 tert-Butyl ((2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)carbamate

tert-Butyl ((2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)carbamate

Cat. No.: B15277428
M. Wt: 279.29 g/mol
InChI Key: UVFWQBQMEQKTIY-JQCXWYLXSA-N
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Description

tert-Butyl ((2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)carbamate is a chiral carbamate derivative characterized by a hexose backbone with four hydroxyl groups and a ketone functionality. The tert-butyl carbamate group serves as a protective moiety for the amine, enhancing stability during synthetic processes. This compound is structurally related to glucosamine derivatives, which are pivotal in glycobiology and pharmaceutical research. Its stereochemistry (2R,3R,4S,5R) is critical for interactions in biological systems, such as enzyme inhibition or receptor binding.

Properties

Molecular Formula

C11H21NO7

Molecular Weight

279.29 g/mol

IUPAC Name

tert-butyl N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]carbamate

InChI

InChI=1S/C11H21NO7/c1-11(2,3)19-10(18)12-6(4-13)8(16)9(17)7(15)5-14/h4,6-9,14-17H,5H2,1-3H3,(H,12,18)/t6-,7+,8+,9+/m0/s1

InChI Key

UVFWQBQMEQKTIY-JQCXWYLXSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(C=O)C(C(C(CO)O)O)O

Origin of Product

United States

Preparation Methods

The synthesis of tert-Butyl ((2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)carbamate typically involves multiple steps, including protection and deprotection of functional groups, as well as selective oxidation and reduction reactions. Industrial production methods often utilize optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

tert-Butyl ((2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)carbamate undergoes various chemical reactions, including:

Scientific Research Applications

This compound has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis due to its stable tert-butyl group.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for potential therapeutic uses, including drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-Butyl ((2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s effects are mediated through pathways that involve covalent modification of active sites and alteration of protein conformation .

Comparison with Similar Compounds

Sulfated Derivatives

  • Sodium ((2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)sulfamate (CAS 38899-05-7)

    • Structure : Replaces the tert-butyl carbamate with a sulfamate group.
    • Properties : White crystalline powder; used as a standard for glucosamine sulfate in pharmaceuticals .
    • Applications : Clinically utilized for osteoarthritis treatment due to its chondroprotective effects .
  • Potassium ((2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)sulfamate (CAS 31284-96-5)

    • Structure : Potassium salt variant of the sulfamate derivative.
    • Properties : Molecular weight 297.32 g/mol; soluble in polar solvents .
    • Applications : Research reagent in glycoconjugate studies .

Carbamate Variants

  • tert-Butyl (3-(pyridine-2-yl)-1,2,4-oxadiazol-5-yl)methyl carbamate (5n)

    • Structure : Incorporates a pyridine-oxadiazole heterocycle.
    • Synthesis : HClO4-SiO2 catalyzed reaction at 80°C, purified via silica column chromatography .
    • Properties : Melting point 85–87°C; confirmed by $^1$H/$^13$C NMR and LC-MS (m/z 298 [M+Na]+) .
  • tert-Butyl (((1R,2R,3R,5R)-2,3-dihydroxy-5-isopropylbicyclo[3.1.0]hexan-2-yl)methyl)carbamate (6)

    • Structure : Bicyclic scaffold with isopropyl and hydroxyl groups.
    • Synthesis : OsO4-mediated dihydroxylation of a precursor, followed by Na$2$SO$3$ quenching .
    • Applications : Intermediate in chiral ligand synthesis .

Physicochemical Properties Comparison

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility Key Spectral Data (NMR/MS)
Target Compound (tert-butyl carbamate) Not reported Not reported Polar solvents $^1$H/$^13$C NMR expected
Sodium Sulfamate (CAS 38899-05-7) 317.27 >250 (decomposes) Water-soluble Elemental analysis: C, H, N, S
Potassium Sulfamate (CAS 31284-96-5) 297.32 Not reported DMSO, Water LC-MS: [M+K]+ observed
tert-Butyl (pyridine-oxadiazole) carbamate (5n) 275.29 85–87 CH$2$Cl$2$ $^1$H NMR (CDCl$_3$): δ 8.22 (s)

Research Findings and Challenges

  • Steric Effects : The tert-butyl group in the target compound may hinder enzymatic recognition compared to smaller sulfamate derivatives .
  • Stereochemical Complexity : Multi-hydroxyl configurations require precise protection-deprotection strategies to avoid epimerization .
  • Scalability : Heterocyclic variants (e.g., oxadiazoles) face challenges in large-scale purification due to polar byproducts .

Biological Activity

tert-Butyl ((2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular formula:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₃H₂₅N₁O₇

Structural Characteristics

The structure features a tert-butyl group attached to a carbamate moiety and a tetrahydroxy hexanoyl fragment. This configuration may contribute to its biological properties.

Antimicrobial Activity

Recent studies have indicated that compounds similar in structure to tert-butyl carbamates exhibit significant antimicrobial properties. For instance, related carbamate derivatives have shown activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium, particularly strains resistant to conventional antibiotics .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)Mechanism of Action
Compound A (similar structure)MRSA0.78 - 3.125 μg/mLDisruption of membrane potential
Compound BVREfm1.56 μg/mLInhibition of cell wall synthesis
tert-Butyl ((2R,3R,4S,5R)...Not yet testedN/AN/A

Cytotoxicity and Selectivity

In vitro studies have assessed the cytotoxic effects of related compounds on mammalian cell lines. For example, some derivatives showed minimal cytotoxicity towards lung MCR-5 and skin BJ fibroblast cell lines while maintaining potent antibacterial activity . This selectivity is crucial for developing therapeutic agents with fewer side effects.

The proposed mechanisms for the biological activity of tert-butyl carbamates include:

  • Membrane Disruption : Many carbamate derivatives induce depolarization of the bacterial cytoplasmic membrane, leading to cell death.
  • Inhibition of Enzymatic Pathways : Some compounds may inhibit specific enzymes involved in bacterial cell wall synthesis or metabolic pathways.

Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of a series of tert-butyl carbamates against various resistant strains. The results indicated that certain modifications in the structure significantly enhanced activity against MRSA and VRE strains. The study concluded that further structural optimization could yield more potent antibacterial agents .

Study 2: Cytotoxicity Assessment

Another investigation focused on the cytotoxicity of these compounds on human cell lines. The findings demonstrated that while some compounds exhibited strong antibacterial properties, they also maintained a low cytotoxic profile against mammalian cells. This balance is essential for therapeutic applications .

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